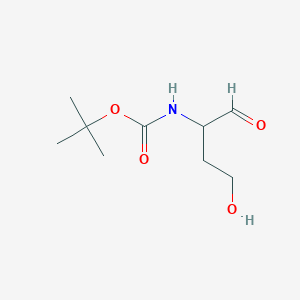

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h6-7,11H,4-5H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHQAQJGIJFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of 1,4-butanediol and tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: The compound is investigated for its potential use in drug development. Its ability to form stable carbamate linkages makes it a candidate for prodrug design and targeted drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can undergo hydrolysis to release the active compound, which then interacts with molecular targets such as enzymes or receptors. The pathways involved include covalent modification of proteins and inhibition of enzyme activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected tert-Butyl Carbamate Derivatives

Functional Group Impact on Reactivity and Stability

- Hydroxyl vs.

- Cyclic vs. Linear Backbones : Cyclopropane or bicyclic systems (e.g., ) introduce ring strain, enhancing reactivity in ring-opening reactions. In contrast, the linear butane chain in the target compound offers flexibility for nucleophilic substitutions .

- Steric Effects : Bulky substituents like cyclopropyl (CAS 4261-80-7) or methyl groups (CAS 907544-17-6) hinder nucleophilic attacks on the Boc group, improving selectivity in multi-step syntheses .

Spectroscopic and Crystallographic Data

- X-ray Crystallography : Derivatives with rigid backbones (e.g., bicyclic oxabicyclohexane in CAS 2241138-06-5) are more amenable to crystallographic analysis, enabling precise stereochemical assignments . The target compound’s linear structure may require advanced software (e.g., SHELXL ) for accurate refinement.

- NMR Spectroscopy : The C4 hydroxyl in the target compound shows a downfield shift (~δ 3.5–4.0 ppm) in $ ^1 \text{H} $ NMR, distinct from cyclopentyl analogs (δ 1.5–2.5 ppm for cycloalkane protons) .

Biological Activity

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate, also known as tert-butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate, is a compound of interest in medicinal chemistry due to its structural features and biological activity. This compound has been studied for its potential applications in inhibiting cysteine proteases and its effects on various biological processes, including cellular signaling and protein degradation.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₂O₄, with a molecular weight of approximately 218.25 g/mol. The presence of the tert-butyl group and the carbamate functional group contributes to its unique chemical reactivity and biological interactions.

Inhibition of Cysteine Proteases

Research indicates that this compound exhibits significant inhibitory activity against cysteine proteases, which are crucial for various physiological processes. The inhibition of these enzymes can lead to potential therapeutic applications against diseases caused by protozoan parasites, including Trypanosoma species .

Table 1: Inhibitory Potency Against Cysteine Proteases

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Inhibition of cysteine proteases |

| Benzyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate | 10.0 | Similar mechanism |

| tert-butyl ((5S)-5-(2-(S)-2-amino-3-phenypropana... | 7.5 | Structural analog with varying potency |

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity, a significant factor in neurodegenerative diseases such as Alzheimer's disease. It has shown a moderate protective effect by reducing pro-inflammatory cytokines like TNF-alpha in cell cultures .

Table 2: Neuroprotective Effects on Astrocytes

| Treatment Group | Cell Viability (%) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 100 | 5 |

| Aβ Treatment | 43.78 ± 7.17 | 20 |

| Aβ + tert-butyl N-(4-hydroxy...) | 62.98 ± 4.92 | 12 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, particularly cysteine proteases and receptors involved in inflammatory responses. The compound's ability to modulate these interactions suggests potential therapeutic applications in treating diseases linked to protein misfolding and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Trypanocidal Activity : A study demonstrated that the compound effectively inhibited the growth of Trypanosoma brucei in vitro, suggesting its potential as a trypanocidal agent.

- Neuroprotection : In an animal model, administration of the compound showed a decrease in neuroinflammation markers after exposure to amyloid beta peptides.

- Cytotoxicity Assessment : Evaluations indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate, and how can intermediates be optimized for yield?

- Methodological Answer : A common approach involves carbamate protection of the hydroxyl group followed by selective oxidation. For example, tert-butyl carbamates can be synthesized via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) . Intermediate purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) or LC-MS to detect byproducts like over-oxidized species .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS at intervals (0, 1, 7, 14 days). Note that tert-butyl carbamates are prone to acid-catalyzed cleavage; use NMR (¹H and ¹³C) to confirm structural integrity of recovered samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Although classified as non-hazardous in some SDS (no GHS label elements), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap and water; for spills, adsorb with inert material (e.g., vermiculite) and dispose as chemical waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ (carbamate) and ~1700 cm⁻¹ (ketone).

- NMR : ¹H NMR should show tert-butyl protons as a singlet (~1.4 ppm), hydroxy proton (~1.8–2.2 ppm, exchangeable), and ketone-related protons (~2.5–3.0 ppm). ¹³C NMR detects Boc carbonyl at ~155 ppm and ketone at ~210 ppm .

- MS : ESI-MS in positive mode to observe [M+H]⁺ or [M+Na]⁺ adducts.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for key steps like Boc protection and oxidation. Software like Gaussian or ORCA can predict transition states and intermediate stability. Pair with cheminformatics tools (e.g., RDKit) to screen solvent effects and catalyst interactions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in kinetic data for tert-butyl carbamate derivatives under oxidative conditions?

- Methodological Answer : If discrepancies arise between experimental and theoretical rate constants, perform:

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the ketone group.

- In Situ Monitoring : Employ ReactIR or stopped-flow UV-Vis to capture transient intermediates.

- Multivariate Analysis : Apply PCA or PLS regression to correlate reaction variables (e.g., temperature, solvent polarity) with product distribution .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design a series of analogs with substituents varying in steric bulk (e.g., methyl vs. tert-butyl) and electronic nature (electron-withdrawing vs. donating groups). Compare reaction rates with nucleophiles (e.g., amines, thiols) using kinetic profiling (GC or HPLC). Molecular dynamics simulations (e.g., MD with AMBER) can visualize steric hindrance around the carbamate group .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Beyond silica gel chromatography, consider:

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation.

- Membrane Separation : Employ nanofiltration membranes (MWCO ~500 Da) to retain larger byproducts.

- Crystallization Screening : Test solvents like ethyl acetate/hexane or acetone/water for polymorph control .

Methodological Resources

- Experimental Design : Follow ICReDD’s integrated computational-experimental framework to minimize trial-and-error .

- Data Integrity : Use encrypted ELN (Electronic Lab Notebook) platforms for secure data storage and reproducibility .

- Training : Advanced labs require compliance with Chemical Hygiene Plans, including 100% safety exam scores for hazardous work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.